4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrole structure, followed by the introduction of the tert-butylphenyl group, the dimethylaminoethyl group, and the sulfonamide group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group may interact with receptors or enzymes, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrrole derivatives. Compared to these compounds, 4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and applications not found in other similar compounds.
Properties
Molecular Formula |
C27H35N3O5S |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
4-[(E)-[2-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H35N3O5S/c1-27(2,3)20-12-8-18(9-13-20)23-22(25(32)26(33)30(23)17-16-28(4)5)24(31)19-10-14-21(15-11-19)36(34,35)29(6)7/h8-15,23,31H,16-17H2,1-7H3/b24-22+ |
InChI Key |
LHMQBYSQAUMGNS-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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